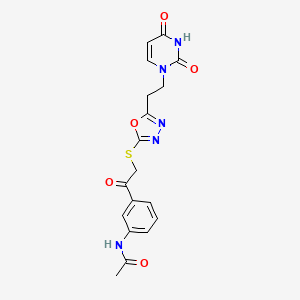

![molecular formula C16H25N3O2S B2894681 3-甲氧基-N-(噻吩-2-基)-[1,4'-联哌啶]-1'-甲酰胺 CAS No. 2309312-72-7](/img/structure/B2894681.png)

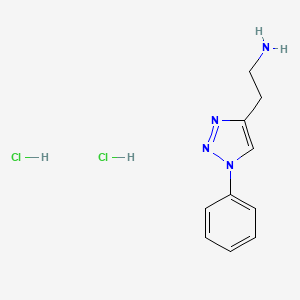

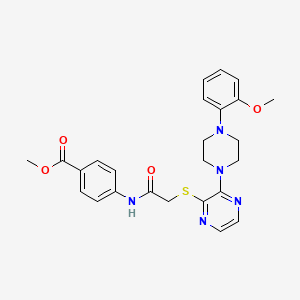

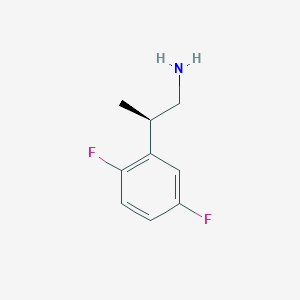

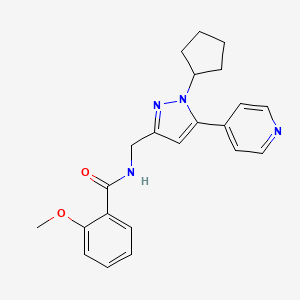

3-甲氧基-N-(噻吩-2-基)-[1,4'-联哌啶]-1'-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug that belongs to the piperidine class of compounds. It was first synthesized in the 1970s by a team of researchers at the University of Michigan, and has since been used in scientific research as a tool to study the opioid receptor system.

科学研究应用

Nuclear Staining and Chromatin Analysis

Compounds with a thiophene nucleus have been used in nuclear staining to identify features such as chromatin fragmentation and condensation, which are crucial in cell death studies and cancer research .

Fungicidal Activity

Thiophene derivatives have shown promise as fungicides, particularly when modified with certain functional groups. This suggests that our compound could potentially be developed for agricultural or pharmaceutical fungicidal applications .

Anti-inflammatory Agents

Some thiophene compounds act as anti-inflammatory agents. Given the structural similarity, 3-methoxy-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide might be explored for its anti-inflammatory properties .

Serotonin Antagonists

Thiophene derivatives have been used in the treatment of various conditions as serotonin antagonists. This compound could be investigated for its potential effects on serotonin pathways .

Metal Ion Sensing

Thiophene compounds have been utilized in the development of sensors for metal ions, such as Fe3+. The compound could be researched for its selectivity and sensitivity in detecting specific metal ions .

作用机制

Target of Action

It is known that thiophene and its substituted derivatives, which are structurally similar to the compound , have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

It is known that thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, functions as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely that 3-methoxy-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide may have a similar mode of action.

Biochemical Pathways

It is known that thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Pharmacokinetics

It is known that thiopropamine and especially its metabolite thiopropamine are excreted renally, unchanged .

Result of Action

It is known that thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions .

Action Environment

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

属性

IUPAC Name |

4-(3-methoxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-21-14-4-2-8-19(12-14)13-6-9-18(10-7-13)16(20)17-15-5-3-11-22-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSIJYPPGOBIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2CCN(CC2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2894598.png)

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)

![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)

![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)

![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)

![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)